molecular formula C9H10N2 B1626210 3,4-Dihydroisoquinolin-7-amine CAS No. 62541-60-0

3,4-Dihydroisoquinolin-7-amine

Katalognummer: B1626210
CAS-Nummer: 62541-60-0
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: ICDBZRYXNCPKRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydroisoquinolin-7-amine is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a dihydroisoquinoline core with an amine group at the 7th position, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroisoquinolin-7-amine can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For example, the reduction of 7-nitro-3,4-dihydroisoquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the reductive amination of 3,4-dihydroisoquinoline with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient reduction of precursor compounds . The choice of solvent, temperature, and pressure conditions can be optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydroisoquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride, and metal catalysts such as palladium or platinum.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: 7-Nitroisoquinoline, isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: N-substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 3,4-dihydroisoquinolin-7-amine derivatives. In particular, compounds synthesized from this scaffold have shown promise in protecting neuronal cells from damage induced by glucocorticoids, which are often elevated in depressive disorders.

  • Case Study : A study involving PC12 cells (a model for neuronal function) demonstrated that certain derivatives of this compound significantly reduced cell death caused by corticosterone exposure. Specifically, compound 6a-1 exhibited a remarkable reduction in immobility time in the forced swim test (FST), indicating potential antidepressant effects .

Antidepressant Activity

The antidepressant potential of this compound has been explored through scaffold-hopping strategies aimed at developing novel agents similar to Agomelatine.

  • Findings : In vivo studies showed that compound 6a-1 not only improved locomotor activity but also demonstrated a better safety profile compared to traditional antidepressants like Agomelatine and Fluoxetine. The mechanism of action appears to involve modulation of neuroprotective pathways .

Inhibition of Leucine Aminopeptidase (LAP)

The inhibition of LAP is another significant application of this compound derivatives. LAP is implicated in various pathological conditions, including cancer.

  • Research Insights : A study reported that several derivatives exhibited strong inhibitory effects on LAP activity. Notably, diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate demonstrated an IC50 value of 16.5 µM against microsomal LAP and showed promising antiproliferative activity across multiple cancer cell lines .
Compound NameIC50 (µM)Cancer Cell Lines TestedSelectivity Index
Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate16.5HL-60, MCF-7, RajiHigh
Compound 6a-1N/APC12 (neuroprotection)N/A

Synthetic Methods

The synthesis of this compound derivatives typically involves mild reaction conditions that yield high purity products. Recent advancements include:

  • N-Alkylation Techniques : A novel synthetic route has been developed for producing N-alkylated derivatives with substituents at the 3-position via iminium intermediates. This method allows for efficient generation of compounds with enhanced biological activity .

Wirkmechanismus

The mechanism of action of 3,4-Dihydroisoquinolin-7-amine and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access. Others may function as receptor agonists or antagonists, modulating signal transduction pathways. The exact mechanism depends on the specific structure and functional groups present in the derivative.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydroisoquinolin-1(2H)-one: Another dihydroisoquinoline derivative with a carbonyl group at the 1st position.

    6,7-Dimethoxy-3,4-dihydroisoquinoline: A derivative with methoxy groups at the 6th and 7th positions.

    Tetrahydroisoquinoline: A fully reduced form of isoquinoline with a saturated ring system.

Uniqueness

3,4-Dihydroisoquinolin-7-amine is unique due to the presence of the amine group at the 7th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for the formation of a wide variety of derivatives with potential therapeutic applications.

Biologische Aktivität

3,4-Dihydroisoquinolin-7-amine is a heterocyclic organic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

This compound (CAS No. 62541-60-0) features an amine group at the 7th position of the isoquinoline structure, which contributes to its unique chemical reactivity and biological properties. The compound serves as a valuable intermediate in synthesizing various pharmacologically active compounds.

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study identified several derivatives with potent inhibitory effects against various cancer cell lines, including:

  • HL-60 : Human promyelocytic leukemia
  • MCF-7 : Human breast cancer
  • Raji : Burkitt’s lymphoma
  • CEM/C2 : T-cell leukemia resistant to camptothecin
  • LoVo : Colon cancer

One specific derivative, diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate, demonstrated an IC50_{50} of 16.5 µM against microsomal leucine aminopeptidase (LAP) and showed promising antiproliferative activity across multiple cancer cell lines while maintaining a favorable safety profile in toxicological studies .

2. Enzyme Inhibition
The compound has been studied for its inhibitory action on leucine aminopeptidase (LAP). In silico screening revealed that several derivatives could inhibit LAP effectively. This inhibition is significant for potential applications in treating diseases where LAP plays a critical role .

3. Antifungal Activity
Some derivatives have also been evaluated for antifungal activity. New 2-Aryl-3,4-dihydroisoquinolin-2-iums showed promising results against various fungal strains, indicating potential therapeutic applications in antifungal treatments .

The mechanism of action of this compound and its derivatives often involves interactions with specific molecular targets such as enzymes and receptors. For example:

  • Enzyme Inhibition : Compounds may bind to the active site of enzymes like LAP, blocking substrate access.
  • Receptor Modulation : Some derivatives may act as agonists or antagonists at various receptors, influencing signal transduction pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Reduction of Isoquinoline Derivatives : Commonly involves the reduction of 7-nitro-3,4-dihydroisoquinoline using hydrogen gas in the presence of palladium catalysts.
  • Catalytic Hydrogenation : Industrial production typically employs high-pressure hydrogenation processes using metal catalysts like palladium or platinum.

Comparative Analysis

CompoundStructureBiological Activity
This compoundStructureAnticancer, enzyme inhibition
6,7-Dimethoxy-3,4-dihydroisoquinolineStructureAnticancer
TetrahydroisoquinolineStructureNeuroprotective effects

Case Studies

  • Case Study on LAP Inhibition : A study highlighted the efficacy of diethyl 6,8-dibenzyloxy derivatives in inhibiting LAP with an IC50_{50} value significantly lower than other tested compounds. This study emphasized the selectivity index favoring cancer cells over normal cells .
  • Antiproliferative Activity Assessment : Another investigation focused on the antiproliferative effects of various 3,4-dihydroisoquinoline derivatives on human cancer cell lines. The results indicated that certain compounds not only inhibited cell growth but also exhibited safety profiles suitable for further development .

Eigenschaften

IUPAC Name

3,4-dihydroisoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDBZRYXNCPKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465341
Record name 3,4-dihydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62541-60-0
Record name 3,4-dihydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Nitro-3,4-dihydroisoquinoline (0.60 g, 3.4 mmol) [prepared according to the procedure of A. P. Venkov et al, Syn. Commun., 1996 26 127] was dissolved in ethanol (100 ml) and heated to 60° C. This hot solution was treated with a solution of tin (II) chloride dihydrate (3.08 g, 13.7 mmol) in conc. HCl (10 ml). The resultant mixture was heated at 60° for 1 h. Upon cooling, the reaction mixture was poured into water (100 ml) and basified (pH 9) with KOH pellets, liberating an oily residue. This residue was extracted into dichloromethane and dried over magnesium sulfate. Purification by chromatography through silica gel, eluting with (0.5% conc. ammonia: 4.5% methanol: 95% dichloromethane) yielded the title compound as a dark yellow oil (0.44 g, 88%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydroisoquinolin-7-amine
Reactant of Route 2
3,4-Dihydroisoquinolin-7-amine
Reactant of Route 3
3,4-Dihydroisoquinolin-7-amine
Reactant of Route 4
3,4-Dihydroisoquinolin-7-amine
Reactant of Route 5
3,4-Dihydroisoquinolin-7-amine
Reactant of Route 6
3,4-Dihydroisoquinolin-7-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.